[(2S)-piperidin-2-yl]methanamine
CAS No.: 111478-77-4
Cat. No.: VC21309164
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
![[(2S)-piperidin-2-yl]methanamine - 111478-77-4](/images/no_structure.jpg)
Specification
CAS No. | 111478-77-4 |
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Molecular Formula | C6H14N2 |
Molecular Weight | 114.19 g/mol |
IUPAC Name | [(2S)-piperidin-2-yl]methanamine |
Standard InChI | InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2/t6-/m0/s1 |
Standard InChI Key | RHPBLLCTOLJFPH-LURJTMIESA-N |
Isomeric SMILES | C1CCN[C@@H](C1)CN |
SMILES | C1CCNC(C1)CN |
Canonical SMILES | C1CCNC(C1)CN |
Introduction
Chemical Properties and Structure
[(2S)-piperidin-2-yl]methanamine is a chiral amine derivative with specific stereochemistry at the 2-position of the piperidine ring.
Basic Identification and Properties
Table 1: Basic Properties of [(2S)-piperidin-2-yl]methanamine
Property | Value |
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CAS Number | 111478-77-4 |
Molecular Formula | C6H14N2 |
Molecular Weight | 114.19 g/mol |
IUPAC Name | [(2S)-piperidin-2-yl]methanamine |
Standard InChI | InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2/t6-/m0/s1 |
Standard InChIKey | RHPBLLCTOLJFPH-LURJTMIESA-N |
The compound features a six-membered piperidine ring containing one nitrogen atom, with a methanamine group (-CH2NH2) attached to the piperidine ring at the 2-position. The "2S" designation in the name indicates the specific stereochemistry at the 2-position, distinguishing it from its enantiomer [(2R)-piperidin-2-yl]methanamine .
Structural Features
The structure of [(2S)-piperidin-2-yl]methanamine is characterized by:
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A saturated heterocyclic piperidine ring with nitrogen at position 1
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A methanamine (aminomethyl) substituent at position 2
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S-configuration at the stereogenic center (carbon 2)
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Two nitrogen atoms that can act as hydrogen bond donors or acceptors
This structural arrangement provides the compound with chemical versatility that may be exploited in various applications, particularly in medicinal chemistry where stereochemistry often plays a critical role in biological activity.
Synthesis Methods
General Synthetic Approaches
The synthesis of [(2S)-piperidin-2-yl]methanamine has been described in the literature through several approaches, though detailed synthetic routes specific to this compound are somewhat limited.
Reported Synthetic Pathway
One synthetic approach involves the use of oxazolopiperidine intermediates. Research published in the Journal of Organic Chemistry describes a method that can be adapted for the synthesis of this compound:
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Starting with (−)-2-cyano-6-phenyloxazolopiperidine (compound 1)
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Reduction using LiAlH4
This asymmetric synthesis strategy allows for the preparation of 2-(1-aminoalkyl)piperidines with controlled stereochemistry. The same research also describes applying similar strategies to C-2-methylated compounds to produce related derivatives .
Derivative Forms
Dihydrochloride Salt
The dihydrochloride salt of [(2S)-piperidin-2-yl]methanamine is a commercially available form with several distinctive properties:
Table 2: Properties of [(2S)-piperidin-2-yl]methanamine dihydrochloride
Property | Value |
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CAS Number | 181872-10-6 |
Chemical Formula | C6H16Cl2N2 |
Molecular Weight | 187.11 g/mol |
Appearance | Powder |
Recommended Storage | 4°C |
Standard InChI | InChI=1S/C6H14N2.2ClH/c7-5-6-3-1-2-4-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1 |
InChI Key | JUKUSTRJUDKWDY-ILKKLZGPSA-N |
Salt forms are often preferred in pharmaceutical applications due to improved stability, solubility, or bioavailability compared to the free base. The dihydrochloride salt of [(2S)-piperidin-2-yl]methanamine offers these potential advantages for research applications .
Structural Analogs and Derivatives
Several structural analogs of [(2S)-piperidin-2-yl]methanamine have been described in the literature, including:
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[(2R)-piperidin-2-yl]methanamine - the enantiomer with opposite stereochemistry at the 2-position
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[(2S)-2-methylpiperidin-2-yl]methanamine - featuring an additional methyl group at the 2-position
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Diphenyl[(2S)-piperidin-2-yl]methanamine - with two phenyl substituents on the methyl carbon
These structural variations can significantly impact the compound's chemical and biological properties, potentially leading to different applications or activities.
Biological Activities
Structure-Activity Relationships
The stereochemistry at the 2-position of the piperidine ring appears to be critical for biological activity in many applications. The S-configuration, as found in [(2S)-piperidin-2-yl]methanamine, often leads to different biological interactions compared to the R-configuration .
Research Status and Future Directions
Future Research Directions
Future research on [(2S)-piperidin-2-yl]methanamine could potentially focus on:
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Exploring its biological activities in various assay systems
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Optimizing synthesis methods for improved yield and purity
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Investigating its potential applications in pharmaceutical development
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Developing novel derivatives with enhanced properties or targeted activities
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Studying its role as a pharmacophore in drug design and development
The compound's unique structural features, particularly its chirality and the presence of two nitrogen atoms, make it an interesting candidate for continued investigation in medicinal chemistry and related fields.
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